molecular formula C14H12N6O B11301622 N-(3-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide

N-(3-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11301622
M. Wt: 280.28 g/mol
InChI Key: KWPLEYYKTYCHAX-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a methyl group, a tetrazole ring, and a benzamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Pyridine Derivative: Starting with 3-methylpyridine, various functionalization reactions can introduce the necessary substituents.

    Tetrazole Formation: The tetrazole ring can be synthesized through cyclization reactions involving nitriles and azides.

    Coupling Reactions: The final step might involve coupling the pyridine derivative with the tetrazole and benzamide moieties under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyridine or benzamide rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Possible applications in materials science, such as in the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylpyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide: can be compared with other heterocyclic compounds like:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H12N6O

Molecular Weight

280.28 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H12N6O/c1-10-4-3-7-15-13(10)17-14(21)11-5-2-6-12(8-11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21)

InChI Key

KWPLEYYKTYCHAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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